Cas no 1558299-92-5 (4-Methoxyquinoline-8-sulfonyl chloride)
4-Methoxyquinoline-8-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxyquinoline-8-sulfonyl chloride
- BC6248592
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- MDL: MFCD24355364
- Inchi: 1S/C10H8ClNO3S/c1-15-8-5-6-12-10-7(8)3-2-4-9(10)16(11,13)14/h2-6H,1H3
- InChI Key: TWJLTOPWNBZVAR-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=CC2=C(C=CN=C21)OC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 341
- XLogP3: 2.1
- Topological Polar Surface Area: 64.599
4-Methoxyquinoline-8-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-225131-1g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 1g |
$1100.0 | 2023-09-15 | |
| Enamine | EN300-225131-5g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 5g |
$3189.0 | 2023-09-15 | |
| Enamine | EN300-225131-10g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 10g |
$4729.0 | 2023-09-15 | |
| Enamine | EN300-225131-0.05g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 0.05g |
$256.0 | 2024-06-20 | |
| Enamine | EN300-225131-0.1g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 0.1g |
$383.0 | 2024-06-20 | |
| Enamine | EN300-225131-0.25g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 0.25g |
$546.0 | 2024-06-20 | |
| Enamine | EN300-225131-0.5g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 0.5g |
$858.0 | 2024-06-20 | |
| Enamine | EN300-225131-1.0g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 1.0g |
$1100.0 | 2024-06-20 | |
| Enamine | EN300-225131-2.5g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 2.5g |
$2155.0 | 2024-06-20 | |
| Enamine | EN300-225131-5.0g |
4-methoxyquinoline-8-sulfonyl chloride |
1558299-92-5 | 95% | 5.0g |
$3189.0 | 2024-06-20 |
4-Methoxyquinoline-8-sulfonyl chloride Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-Methoxyquinoline-8-sulfonyl chloride
Introduction to 4-Methoxyquinoline-8-sulfonyl chloride (CAS No. 1558299-92-5)
4-Methoxyquinoline-8-sulfonyl chloride (CAS No. 1558299-92-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-methoxyquinoline-8-sulfonyl chloride makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of 4-methoxyquinoline-8-sulfonyl chloride consists of a quinoline ring with a methoxy group at the 4-position and a sulfonyl chloride group at the 8-position. The presence of these functional groups imparts specific reactivity and solubility properties, making it an attractive candidate for various synthetic transformations. The sulfonyl chloride group, in particular, is highly reactive and can readily undergo nucleophilic substitution reactions, enabling the formation of sulfonamides and other derivatives.
In recent years, there has been a growing interest in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurodegenerative disorders. 4-Methoxyquinoline-8-sulfonyl chloride has been explored as a key intermediate in the synthesis of novel compounds with potential therapeutic effects. For instance, studies have shown that certain derivatives of this compound exhibit potent anticancer activity by inhibiting specific enzymes involved in tumor growth and metastasis.
A notable example is the use of 4-methoxyquinoline-8-sulfonyl chloride in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. Carbonic anhydrase inhibitors have been widely studied for their potential applications in treating glaucoma, edema, and certain types of cancer. Research has demonstrated that sulfonamide derivatives derived from 4-methoxyquinoline-8-sulfonyl chloride exhibit high selectivity and potency against specific isoforms of carbonic anhydrase, making them promising candidates for further drug development.
Beyond its applications in medicinal chemistry, 4-methoxyquinoline-8-sulfonyl chloride has also found use in the development of agrochemicals. The unique properties of this compound make it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. For example, studies have shown that certain sulfonamide derivatives derived from 4-methoxyquinoline-8-sulfonyl chloride exhibit strong herbicidal activity against a wide range of weeds while showing minimal toxicity to non-target organisms.
The synthesis of 4-methoxyquinoline-8-sulfonyl chloride typically involves multi-step reactions starting from readily available starting materials. One common approach involves the reaction of 4-methoxyquinoline with chlorosulfonic acid to form the desired sulfonyl chloride derivative. This process requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.
In conclusion, 4-methoxyquinoline-8-sulfonyl chloride (CAS No. 1558299-92-5) is a versatile organic compound with significant potential in both medicinal chemistry and agrochemical research. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new applications and optimize synthetic methods, further highlighting the importance of this compound in modern scientific endeavors.
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